molecular formula C21H27N3OS B6972429 N-(2-piperidin-1-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide

N-(2-piperidin-1-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide

Cat. No.: B6972429
M. Wt: 369.5 g/mol
InChI Key: HWGGXINRKNQLPN-UHFFFAOYSA-N
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Description

N-(2-piperidin-1-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a carboxamide group

Properties

IUPAC Name

N-(2-piperidin-1-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c25-21(24-13-8-17(9-14-24)18-10-15-26-16-18)22-19-6-2-3-7-20(19)23-11-4-1-5-12-23/h2-3,6-7,10,15-17H,1,4-5,8-9,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGGXINRKNQLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)N3CCC(CC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-piperidin-1-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-piperidin-1-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(2-piperidin-1-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-piperidin-1-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiophene-containing molecules. Examples include:

Uniqueness

N-(2-piperidin-1-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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